molecular formula C11H23NOS B14473736 N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine CAS No. 65388-70-7

N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine

Katalognummer: B14473736
CAS-Nummer: 65388-70-7
Molekulargewicht: 217.37 g/mol
InChI-Schlüssel: SKFHUYCDFJBSFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine is an organic compound that belongs to the class of amines It features a butylsulfanyl group and a methoxyethenyl group attached to a butan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable precursor, such as a halogenated butane derivative, with a butylsulfanyl group. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine is unique due to the presence of both a butylsulfanyl group and a methoxyethenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

65388-70-7

Molekularformel

C11H23NOS

Molekulargewicht

217.37 g/mol

IUPAC-Name

N-(2-butylsulfanyl-1-methoxyethenyl)butan-1-amine

InChI

InChI=1S/C11H23NOS/c1-4-6-8-12-11(13-3)10-14-9-7-5-2/h10,12H,4-9H2,1-3H3

InChI-Schlüssel

SKFHUYCDFJBSFO-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=CSCCCC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.